molecular formula C23H25N5O7S2 B058206 N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C CAS No. 95056-36-3

N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C

Cat. No.: B058206
CAS No.: 95056-36-3
M. Wt: 547.6 g/mol
InChI Key: ZNDJOCJUBZZAMN-USYHLRJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C is a synthetic derivative of mitomycin C, a well-known antitumor antibiotic. This compound was developed to enhance the antitumor activity and reduce the toxicity associated with mitomycin C. It has shown promising results in preclinical studies, particularly against various types of cancer cells, including those resistant to mitomycin C .

Mechanism of Action

Preparation Methods

The synthesis of N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C involves several stepsThis is typically achieved through a series of reactions involving the protection and deprotection of functional groups, as well as the use of specific reagents to introduce the desired substituents .

  • Synthetic Route

      Step 1: Protection of the amino group at the N-7 position of mitomycin C.

      Step 2: Introduction of the nitrophenyldithioethyl group using a suitable reagent, such as 2-(4-nitrophenyldithio)ethylamine.

      Step 3: Deprotection of the amino group to yield the final product.

  • Reaction Conditions

    • The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity.
    • Common solvents used include dimethyl sulfoxide (DMSO) and methanol.
  • Industrial Production

Chemical Reactions Analysis

N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C undergoes various chemical reactions, including:

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitroso or nitro derivatives.
    • Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction

    • Reduction reactions can occur at the nitrophenyl group, converting it to an amino group.
    • Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
  • Substitution

    • The nitrophenyldithioethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
    • Reagents such as thiols and amines are often used in these reactions.
  • Major Products

Scientific Research Applications

N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C has a wide range of scientific research applications:

Comparison with Similar Compounds

N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C is unique compared to other similar compounds due to its specific structural modifications and enhanced antitumor activity. Some similar compounds include:

Biological Activity

N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C, also known as BMY-25067, is a derivative of the well-known anticancer agent mitomycin C (MMC). This compound has garnered attention due to its enhanced biological activity against various tumor types and its reduced toxicity compared to its parent compound. This article explores the biological activity of BMY-25067, presenting data from various studies, case analyses, and research findings.

BMY-25067 operates through a mechanism similar to that of mitomycin C, primarily targeting DNA. The compound is activated under reductive conditions, leading to the formation of reactive species that can alkylate DNA, resulting in cross-linking and subsequent inhibition of DNA synthesis. The specific binding affinity and the nature of the DNA damage induced by BMY-25067 are crucial for its antitumor efficacy.

In Vivo Studies

Research has demonstrated that BMY-25067 exhibits significant antitumor activity across multiple cancer models:

  • B16 Melanoma : BMY-25067 showed superior efficacy against B16 melanoma in mice, achieving a high percentage of cures when administered intraperitoneally (i.p.) alongside tumor implantation. This was particularly notable when therapy was initiated either one day or nine days post-tumor implantation .
  • Leukemias : The compound displayed tumor inhibitory effects comparable to MMC against ascitic P388 and L1210 leukemias. However, it exhibited a slight activity against L1210 cells that were partially resistant to MMC and no activity against P388 cells that were completely resistant .
  • M109 Lung Carcinoma : Similar antitumor effects were observed in M109 lung carcinoma models, although treatment did not significantly prolong survival despite inhibiting tumor growth .

Comparative Efficacy

In comparative studies, BMY-25067 was found to be less neutropenic than MMC at their respective maximum non-lethal doses. In ferret models, it demonstrated a significantly lower impact on platelet counts compared to MMC, indicating a favorable hematologic profile .

Toxicity Profile

The toxicity profile of BMY-25067 is critical for its potential clinical application. Studies indicate that it has reduced hematologic toxicity compared to MMC, making it a promising candidate for further clinical trials. The nadir for platelets was significantly higher for BMY-25067 than for MMC under comparable dosing conditions .

Clinical Implications

A Phase I clinical trial involving another mitomycin analogue (BMS-181174) provides insights into the potential clinical applications of compounds like BMY-25067. Although this study focused on a different derivative, it highlighted the importance of evaluating dose-response relationships and side effects in cancer patients receiving treatment with mitomycin analogues .

Summary of Findings

The following table summarizes key findings related to the biological activity and toxicity of this compound:

Parameter BMY-25067 Mitomycin C
Antitumor EfficacySuperior against B16 melanomaStandard efficacy
Activity Against LeukemiasComparable; slight resistance notedEstablished resistance patterns
Toxicity (Neutropenia)Less severeMore severe
Platelet Count ImpactHigher nadir (3.8 x 10^5/cmm)Lower nadir (7 x 10^4/cmm)

Properties

IUPAC Name

[(4S,6S,7R,8S)-7-methoxy-12-methyl-11-[2-[(4-nitrophenyl)disulfanyl]ethylamino]-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O7S2/c1-11-17(25-7-8-36-37-13-5-3-12(4-6-13)28(32)33)20(30)16-14(10-35-22(24)31)23(34-2)21-15(26-21)9-27(23)18(16)19(11)29/h3-6,14-15,21,25-26H,7-10H2,1-2H3,(H2,24,31)/t14-,15+,21+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDJOCJUBZZAMN-USYHLRJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NCCSSC5=CC=C(C=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)NCCSSC5=CC=C(C=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90241743
Record name N-7-(2-(nitrophenyldithio)ethyl)mitomycin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90241743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

547.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95056-36-3
Record name N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095056363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-7-(2-(nitrophenyldithio)ethyl)mitomycin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90241743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BMS-181174
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27O4QKT84G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C
Reactant of Route 2
Reactant of Route 2
N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C
Reactant of Route 3
Reactant of Route 3
N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C
Reactant of Route 4
Reactant of Route 4
N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C
Reactant of Route 5
N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C
Reactant of Route 6
N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.